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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

Cat. No.: B15586202 Get Quote

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into

messenger RNA (mRNA), enhances protein expression and reduces the immunogenicity of the

mRNA therapeutic.[1][2] This modification has been a critical component in the development of

mRNA-based vaccines and therapeutics, including the SARS-CoV-2 vaccines.[3][4] The key

building block for incorporating this modification during in vitro transcription is N1-

methylpseudouridine-5'-triphosphate (m1ΨTP). This document outlines a chemoenzymatic

protocol for the synthesis of m1ΨTP, offering a robust and efficient method for producing this

critical reagent.

The synthesis of m1ΨTP can be approached through purely chemical methods or, more

efficiently, through integrated chemoenzymatic routes. The chemoenzymatic approach

leverages the high selectivity of enzymes for phosphorylation steps, which can be challenging

to achieve through purely chemical means. This protocol focuses on a chemoenzymatic

strategy that begins with pseudouridine (Ψ) or pseudouridine-5'-monophosphate (ΨMP),

proceeds through a chemical N1-methylation step, and concludes with an enzymatic cascade

phosphorylation to yield the final triphosphate product.

Quantitative Data Summary
The following table summarizes the yields for key steps in the chemoenzymatic synthesis of

m1ΨTP, based on reported literature values.
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Reaction Step
Starting
Material

Product Yield (%) Reference

Biocatalytic

Rearrangement
Uridine

Pseudouridine

(Ψ)
95% [5]

Biocatalytic

Rearrangement
Uridine

Pseudouridine-

5'-

monophosphate

(ΨMP)

95% [5]

Chemical N1-

Methylation

Acetonide-

protected ΨMP

Acetonide-

protected N1-

methyl-ΨMP

85% [5]

Enzymatic

Phosphorylation

N1-methyl-ΨMP

(m1ΨMP)

N1-methyl-ΨTP

(m1ΨTP)
83% [5]

Overall

Chemoenzymatic

Route

Uridine
N1-methyl-ΨTP

(m1ΨTP)
68% [5][6]

Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of m1ΨTP from
Pseudouridine (Ψ)
This protocol involves the chemical synthesis of N1-methylpseudouridine (m1Ψ) from

pseudouridine (Ψ), followed by a one-pot enzymatic phosphorylation to generate m1ΨTP.

Part A: Chemical N1-Methylation of Pseudouridine (Ψ)

Protection of Ribose Hydroxyls:

Dissolve pseudouridine (Ψ) in an appropriate anhydrous solvent (e.g., pyridine).

Add a protecting group reagent, such as acetic anhydride, to protect the 2', 3', and 5'-

hydroxyl groups of the ribose sugar.
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Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

Purify the protected pseudouridine intermediate.

N1-Methylation:

Dissolve the protected pseudouridine in a suitable solvent.

Add a methylating agent, such as dimethyl sulfate or methyl iodide, along with a base

(e.g., potassium carbonate).

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, quench the reaction and purify the N1-methylated protected

intermediate.

Deprotection:

Remove the protecting groups from the ribose hydroxyls using appropriate deprotection

conditions (e.g., treatment with ammonia in methanol).

Purify the resulting N1-methylpseudouridine (m1Ψ) by chromatography.

Part B: One-Pot Enzymatic Phosphorylation of m1Ψ

This part of the protocol is a general representation of a multi-step phosphorylation. For a more

direct route to the triphosphate from the monophosphate, see Protocol 2.

Monophosphorylation:

In a reaction buffer, dissolve the synthesized m1Ψ.

Add a suitable kinase, such as a nucleoside kinase, along with a phosphate donor like

ATP.

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

This step yields N1-methylpseudouridine-5'-monophosphate (m1ΨMP).
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Diphosphorylation:

To the reaction mixture containing m1ΨMP, add a nucleoside monophosphate kinase

(e.g., UMPK) and an additional phosphate donor.

This converts m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).

Triphosphorylation:

Finally, add a nucleoside diphosphate kinase (NDK) to the mixture to convert m1ΨDP to

the target molecule, N1-methylpseudouridine-5'-triphosphate (m1ΨTP).

Protocol 2: High-Yield Chemoenzymatic Synthesis of
m1ΨTP from Pseudouridine-5'-Monophosphate (ΨMP)
This protocol, adapted from published high-yield methods, provides a more direct and efficient

route.[6][7]

Part A: Selective N1-Methylation of Acetonide-Protected ΨMP

Acetonide Protection of ΨMP:

Protect the 2',3'-hydroxyl groups of ΨMP using an acetonide group to ensure selective N1-

methylation.

N1-Methylation:

Dissolve the acetonide-protected ΨMP in a suitable solvent.

Add dimethyl sulfate as the methylating agent.[6][7]

This reaction selectively methylates the N1 position of the uracil base.

Deprotection:

Remove the acetonide protecting group to yield N1-methylpseudouridine-5'-

monophosphate (m1ΨMP).
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Part B: One-Pot, Two-Enzyme Cascade Phosphorylation of m1ΨMP

Reaction Setup:

Prepare a reaction buffer (e.g., 50 mM TAPS buffer, pH 8.5).[6]

Add the following components to the buffer:

20 mM m1ΨMP[6]

1.25 mM ATP (as a catalytic starter)[6]

75 mM Acetyl phosphate (AcP) as the ultimate phosphate donor[6]

10 mM MgCl2[6]

0.7 mg/mL Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK)[5][6]

0.7 mg/mL Escherichia coli acetate kinase (AcK)[5][6]

Incubation:

Incubate the reaction mixture at 30°C.[6]

Monitor the conversion of m1ΨMP to m1ΨTP over time using HPLC.

Mechanism of the Cascade:

UMPK phosphorylates m1ΨMP to m1ΨDP, and subsequently to m1ΨTP, using ATP as the

phosphate donor.

Acetate kinase (AcK) continuously regenerates ATP from ADP and acetyl phosphate,

driving the reaction towards the triphosphate product.[6][7]

Purification:

Upon completion, purify the m1ΨTP from the reaction mixture using anion-exchange

chromatography.
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Chemoenzymatic Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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